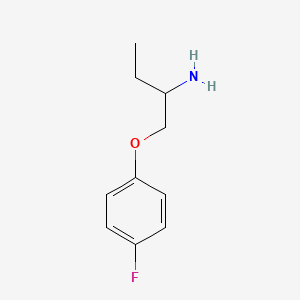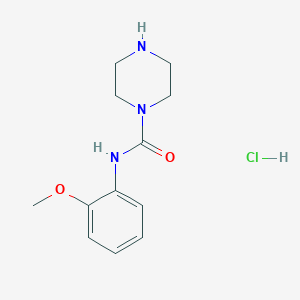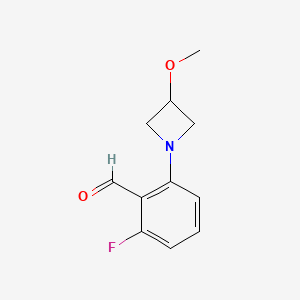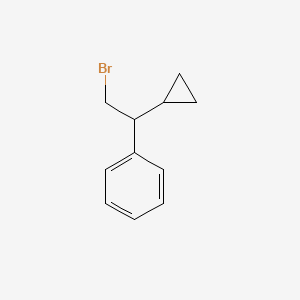
(2-Bromo-1-cyclopropylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-cyclopropylethyl)benzene is an organic compound with the molecular formula C₁₁H₁₃Br. It consists of a benzene ring substituted with a 2-bromo-1-cyclopropylethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-cyclopropylethyl)benzene typically involves the bromination of 1-cyclopropylethylbenzene. This can be achieved through the use of bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-cyclopropylethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-cyclopropylethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of 1-cyclopropylethylbenzene.
Scientific Research Applications
(2-Bromo-1-cyclopropylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-1-cyclopropylethyl)benzene in chemical reactions involves the interaction of the bromine atom with nucleophiles or electrophiles. The benzene ring can undergo electrophilic aromatic substitution, while the cyclopropyl group can participate in ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-phenylethane: Similar structure but lacks the cyclopropyl group.
2-Bromo-1-phenylpropane: Similar structure with a propyl group instead of a cyclopropyl group.
Bromobenzene: Lacks the cyclopropylethyl group.
Uniqueness
(2-Bromo-1-cyclopropylethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and steric effects compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C11H13Br |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
(2-bromo-1-cyclopropylethyl)benzene |
InChI |
InChI=1S/C11H13Br/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
DVOJDTCADVDFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B15258485.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B15258492.png)
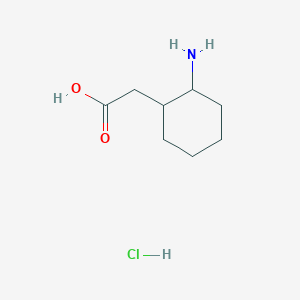
![2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B15258505.png)

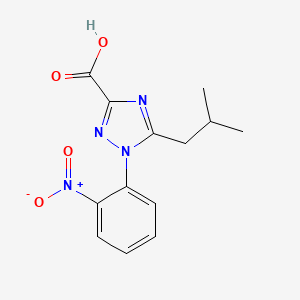
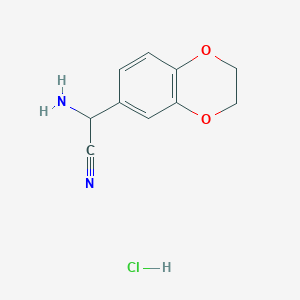
methanol](/img/structure/B15258549.png)
